3-chloro-4-({[(4-chlorobenzoyl)amino]carbonyl}amino)benzene-1-sulphonyl fluoride
Overview
Description
3-chloro-4-({[(4-chlorobenzoyl)amino]carbonyl}amino)benzene-1-sulphonyl fluoride is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-({[(4-chlorobenzoyl)amino]carbonyl}amino)benzene-1-sulphonyl fluoride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 4-chlorobenzoyl chloride: This is achieved by reacting 4-chlorobenzoic acid with thionyl chloride under reflux conditions.
Amidation: The 4-chlorobenzoyl chloride is then reacted with 3-chloro-4-aminobenzene-1-sulphonyl fluoride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-({[(4-chlorobenzoyl)amino]carbonyl}amino)benzene-1-sulphonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The sulphonyl fluoride group can be hydrolyzed to form sulfonic acids.
Amidation: The carbonyl group can react with amines to form amides.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Bases: Triethylamine, pyridine.
Solvents: Dichloromethane, acetonitrile, and dimethylformamide.
Major Products
Substituted Derivatives: Products formed by substitution of chloro groups.
Sulfonic Acids: Formed by hydrolysis of the sulphonyl fluoride group.
Amides: Formed by amidation reactions.
Scientific Research Applications
3-chloro-4-({[(4-chlorobenzoyl)amino]carbonyl}amino)benzene-1-sulphonyl fluoride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as an enzyme inhibitor.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-4-({[(4-chlorobenzoyl)amino]carbonyl}amino)benzene-1-sulphonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulphonyl fluoride group is known to form covalent bonds with serine residues in the active sites of enzymes, leading to irreversible inhibition. This mechanism is particularly relevant in the context of enzyme inhibition studies and drug development.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-nitrobenzenesulfonyl fluoride
- 4-chloro-3-methylbenzenesulfonyl fluoride
- 4-chloro-3-aminobenzenesulfonyl fluoride
Uniqueness
3-chloro-4-({[(4-chlorobenzoyl)amino]carbonyl}amino)benzene-1-sulphonyl fluoride is unique due to the presence of both chloro and benzoyl groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical reactions and interactions compared to similar compounds.
Properties
IUPAC Name |
3-chloro-4-[(4-chlorobenzoyl)carbamoylamino]benzenesulfonyl fluoride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FN2O4S/c15-9-3-1-8(2-4-9)13(20)19-14(21)18-12-6-5-10(7-11(12)16)24(17,22)23/h1-7H,(H2,18,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUYSOFZJYWWMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=O)NC2=C(C=C(C=C2)S(=O)(=O)F)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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